

Discovery of Novel Aluminium-Nickel Superalloys: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminium-nickel

Cat. No.: B105184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and characterization of novel **aluminium-nickel** (Al-Ni) superalloys. These advanced materials are of significant interest for high-temperature structural applications due to their excellent mechanical properties and resistance to degradation in extreme environments. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of critical concepts to aid in research and development.

Introduction to Aluminium-Nickel Superalloys

Nickel-based superalloys are a class of metallic alloys designed to operate at a high fraction of their melting point, exhibiting exceptional mechanical strength, creep resistance, and corrosion/oxidation resistance. The addition of aluminum is crucial for the formation of the primary strengthening phase in many of these superalloys. Novel Al-Ni superalloys are being developed to push the boundaries of performance, often for applications in aerospace, power generation, and other demanding industrial sectors.^{[1][2][3]}

The primary strengthening in these alloys is achieved through a combination of solid-solution strengthening and precipitation hardening.^{[1][4]} The microstructure typically consists of a face-centered cubic (FCC) gamma (γ) matrix, strengthened by coherent intermetallic precipitates of the gamma-prime (γ') phase, which has a Ni₃(Al,Ti) stoichiometry and an L12 crystal structure.

[5][6] The size, volume fraction, and morphology of the γ' precipitates are critical in determining the alloy's mechanical properties.[5]

Data Presentation: Mechanical Properties of Novel Al-Ni Superalloys

The mechanical properties of novel Al-Ni superalloys are highly dependent on their specific composition, processing history, and heat treatment. The following tables present a summary of representative quantitative data from various studies on recently developed Al-Ni based alloys and composites. It is important to note that direct comparison between different alloys may not be straightforward due to variations in testing conditions.

Table 1: Tensile Properties of Novel Al-Ni Based Superalloys at Room and Elevated Temperatures

Alloy	Designation/Composition	Process	Heat Treatment	Test Temp. (°C)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)	Reference
Al-1Ni-0.6Si-0.6Mg		Casting	T6 Temper	Room	287.5	-	-	[7]
Al-1Ni-0.6Si-0.6Mg		Casting	T5 Temper	Room	156.6	-	-	[7]
Al-1Ni		Casting	As-cast	Room	70.4	-	-	[7]
Al-5Ni		Casting	As-cast	Room	83.2	-	-	[7]
Low-Cobalt Ni-Based Superalloy		Forged	1295°C/6h + 1090°C/8h	900	280.1	-	-	[8]
IN718 (for comparison)		Cast	1180°C/4h					
High-Cr Superalloy		Casting	1050°C/1h + 750°C/12h	900	-	683.6	16.95	[9][10]
Rene 41 (for comparison)		Wrought	Standard	650	~950	~1100	~15	[11]

Haynes 188 (for comparis on)	Wrought	Standard	870	~350	~500	~40	[11]
---------------------------------------	---------	----------	-----	------	------	-----	------

Table 2: Creep Properties of Novel and Conventional Ni-Based Superalloys

Alloy Designation	Test Temp. (°C)	Stress (MPa)	Time to 1% Creep (h)	Rupture Life (h)	Reference
NiAl-3Ti- 0.5Hf Single Crystal	1027	~150 (at $1 \times 10^{-6} \text{ s}^{-1}$ strain rate)	-	-	[12]
First- Generation SC Superalloy	1027	~170 (at $1 \times 10^{-6} \text{ s}^{-1}$ strain rate)	-	-	[12]
Co-based SX Superalloy (TaTi)	760	800	>100	>200	[13]
IN718	650	550	-	~100-1000	[14]
Alloy 617 Weld Metal	950	25	-	~10,000	[15]
Alloy 617 Base Metal	950	25	-	~8,000	[15]

Experimental Protocols

The discovery and characterization of novel Al-Ni superalloys involve a systematic workflow encompassing alloy design, fabrication, heat treatment, and extensive testing.

Alloy Design and Fabrication

- Computational Design: The process often begins with computational modeling using methods like CALPHAD (Calculation of Phase Diagrams) to predict phase stability and properties of new compositions.[3]
- Melting and Casting:
 - Vacuum Induction Melting (VIM): This is a common method for producing high-purity superalloy ingots by melting the constituent elements in a vacuum to prevent contamination.[16][17]
 - Directional Solidification/Single Crystal Growth: To enhance creep resistance by eliminating grain boundaries, specialized casting techniques are employed to produce directionally solidified or single-crystal components.[18][19][20]
- Wrought Processing: For some applications, cast ingots are further processed by forging or rolling at elevated temperatures to refine the microstructure and improve mechanical properties.[17][21]
- Powder Metallurgy: This involves the consolidation of pre-alloyed powders by methods like hot isostatic pressing (HIP) to produce near-net-shape components with a fine-grained microstructure.[22]

Heat Treatment

Heat treatment is a critical step to control the precipitation of the strengthening γ' phase and optimize mechanical properties. A typical heat treatment schedule for a Ni-based superalloy involves:

- Solution Heat Treatment: The alloy is heated to a high temperature (e.g., 1150-1300°C) to dissolve the existing γ' precipitates and other phases into the γ matrix, followed by rapid cooling (e.g., air cooling or quenching).[4][5][22][23][24] The specific temperature and time depend on the alloy composition.
- Aging Heat Treatment: The solution-treated alloy is then subjected to one or more aging treatments at intermediate temperatures (e.g., 700-1100°C) for several hours. This allows for the controlled precipitation of a fine and uniform distribution of γ' particles.[4][5][8][22][23][24]

A two-step aging process is often used to create a bimodal distribution of γ' precipitates for a balanced set of properties.[22]

A representative heat treatment for a cast nickel-based superalloy might be:

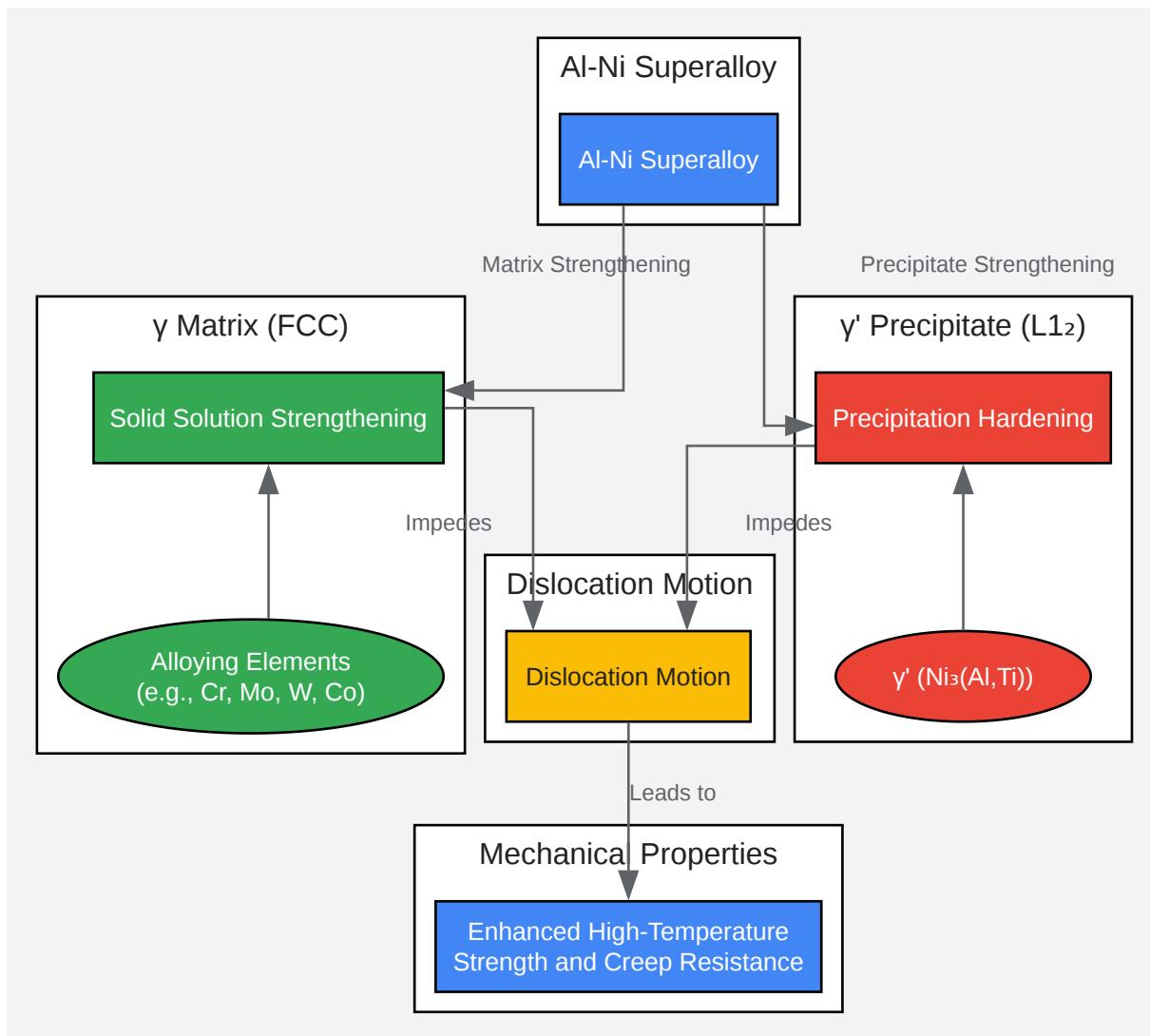
- Solution heat treat at 1232°C (2250°F) for 1 hour, followed by air cooling.
- Age at 1080°C (1975°F) for 2 hours, followed by air cooling.
- Final age at 871°C (1600°F) for 12 hours, followed by cooling to room temperature.[5]

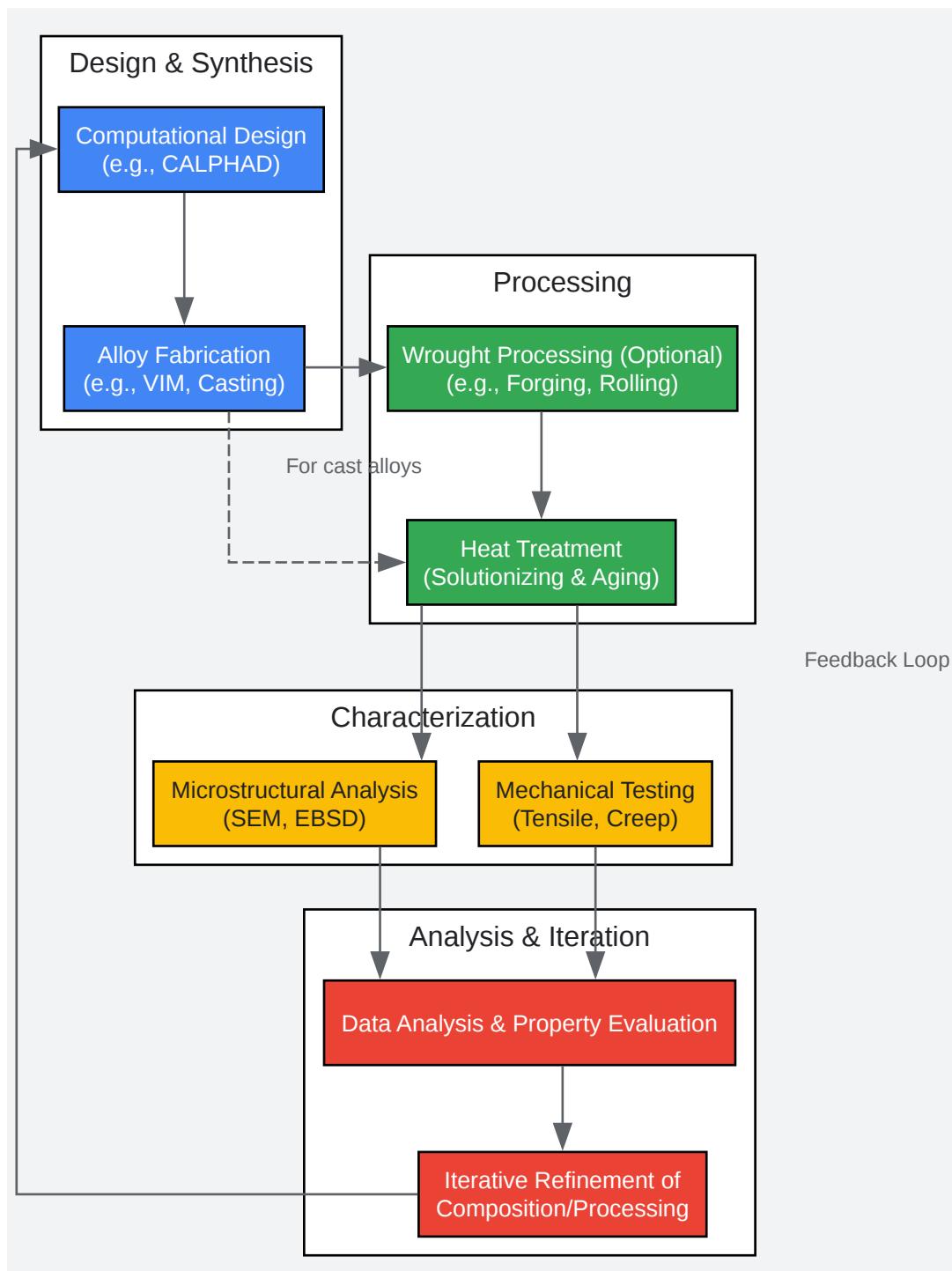
Mechanical Testing

- Tensile Testing: Performed according to standards such as ASTM E8/E8M to determine yield strength, ultimate tensile strength, and elongation at various temperatures.[25]
- Creep Rupture Testing: Involves subjecting a specimen to a constant load at a high temperature and measuring the time to rupture and the creep strain rate. This is a critical test for high-temperature structural materials.[13][15][26][27]

Microstructural Characterization

- Sample Preparation: Metallographic sample preparation is crucial for accurate microstructural analysis and typically involves:
 - Sectioning the material.
 - Mounting the sample in a resin.
 - Grinding with successively finer abrasive papers.
 - Polishing with diamond slurries to a mirror finish.
 - Etching with a suitable chemical reagent to reveal the microstructure.[22][23][28]
- Scanning Electron Microscopy (SEM): Used to visualize the microstructure, including the morphology and distribution of the γ and γ' phases, carbides, and any other secondary


phases. Energy Dispersive X-ray Spectroscopy (EDS) in the SEM is used for elemental analysis of the different phases.[12][25][29]


- Electron Backscatter Diffraction (EBSD): This SEM-based technique is used to determine the crystallographic orientation of the grains and phases, providing information on texture and grain boundary characteristics.[2]

Visualizations

Strengthening Mechanisms in Al-Ni Superalloys

The primary strengthening mechanisms in Al-Ni superalloys are solid solution strengthening of the γ matrix and precipitation hardening from the γ' phase. The following diagram illustrates the interplay of these mechanisms.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Superalloys: A Technical Guide - Matthew J. Donachie, Stephen James Donachie - Google 圖書 [books.google.com.hk]
- 2. patron.group [patron.group]
- 3. mdpi.com [mdpi.com]
- 4. corrosionmaterials.com [corrosionmaterials.com]
- 5. web.mit.edu [web.mit.edu]
- 6. toolify.ai [toolify.ai]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. Development of high performance alloys - Chair of Materials Science and Engineering for Metals [wtm.tf.fau.eu]
- 15. researchgate.net [researchgate.net]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. netl.doe.gov [netl.doe.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tms.org [tms.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Metallography of Super Alloys [metallographic.com]
- 24. Heat Treating of Super Alloys — Understanding Industry Terms [protomatic.com]
- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]
- 27. Improved Creep and Tensile Properties of a Corrosion Resistant Ni-Based Superalloy Using High Temperature Aging and Nb/Ta Additions (Journal Article) | OSTI.GOV [osti.gov]
- 28. scilit.com [scilit.com]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery of Novel Aluminium-Nickel Superalloys: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105184#discovery-of-novel-aluminium-nickel-superalloys>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com